Actinonin
Übersicht
Beschreibung
Actinonin is a naturally occurring antibacterial agent that has demonstrated anti-tumor activity. It was first isolated from species of actinomycetes and characterized as an antibiotic in the 1960s . This compound is known to inhibit the enzyme peptide deformylase, which is essential in bacteria .
Wissenschaftliche Forschungsanwendungen
Actinonin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Medizin: This compound hat eine Antitumoraktivität gezeigt und wird wegen seines potenziellen Einsatzes in der Krebstherapie untersucht.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das Enzym Peptiddeformylase (PDF) hemmt, das für die bakterielle Proteinsynthese essentiell ist . Die Hemmung von PDF verhindert die Entfernung der N-Formylgruppe von neu synthetisierten Proteinen, was zu einer Anhäufung unreifer Proteine führt und letztendlich das bakterielle Wachstum hemmt . This compound hemmt auch Leucinaminopeptidase, was zu seiner antibakteriellen Aktivität beiträgt .
Wirkmechanismus
Target of Action
Actinonin primarily targets the enzyme Peptide Deformylase (PDF) . PDF is an essential enzyme in both bacterial and mammalian cells, playing a crucial role in protein synthesis . In bacteria, PDF performs an essential step in bacterial protein synthesis . In human cells, particularly in the mitochondria, PDF is capable of removing formyl groups from N-terminal methionines of newly synthesized mitochondrial proteins .
Mode of Action
This compound interacts with its target, PDF, by inhibiting its activity . This inhibition disrupts the normal function of PDF, which is to remove formyl groups from N-terminal methionines of newly synthesized proteins . By inhibiting PDF, this compound disrupts protein synthesis, leading to various downstream effects .
Biochemical Pathways
The inhibition of PDF by this compound affects the protein synthesis pathway in cells . In bacteria, this disruption can lead to a halt in bacterial growth, as PDF performs an essential step in bacterial protein synthesis . In human cells, particularly in the mitochondria, the inhibition of PDF can disrupt the synthesis of new mitochondrial proteins .
Pharmacokinetics
While this compound has shown promising in vitro data, its progression into in vivo infection models has been precluded due to poor pharmacokinetics
Result of Action
The inhibition of PDF by this compound has several molecular and cellular effects. In bacteria, the disruption of protein synthesis can lead to a halt in bacterial growth . In human cancer cells, the inhibition of mitochondrial PDF by this compound has been shown to inhibit the proliferation of the cancer cells . This compound treatment of cells led to a tumor-specific mitochondrial membrane depolarization and ATP depletion in a time- and dose-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of this compound can be influenced by the expression levels of PDF
Biochemische Analyse
Biochemical Properties
Actinonin plays a crucial role in biochemical reactions by inhibiting the enzyme peptide deformylase. This enzyme is responsible for removing the formyl group from the N-terminal methionine of newly synthesized proteins in bacteria. By inhibiting peptide deformylase, this compound disrupts bacterial protein synthesis, leading to bacterial growth inhibition. This compound interacts with the metallohydrolase enzyme peptide deformylase, forming a stable complex that prevents the enzyme from performing its function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound inhibits the proliferation of multiple human cancer cell lines by targeting human mitochondrial peptide deformylase. This inhibition leads to mitochondrial membrane depolarization and ATP depletion, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on mitochondrial function is particularly significant in tumor cells, where it induces apoptosis and inhibits cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to peptide deformylase, inhibiting the enzyme’s activity. This inhibition prevents the removal of the formyl group from N-terminal methionines of newly synthesized proteins, disrupting protein synthesis. In human cells, this compound targets mitochondrial peptide deformylase, leading to mitochondrial dysfunction and apoptosis. The binding interactions between this compound and peptide deformylase are crucial for its inhibitory effects, and the compound’s structure allows it to form a stable complex with the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on peptide deformylase over extended periods, leading to sustained bacterial growth inhibition. The compound’s stability may vary depending on environmental conditions, and its degradation can affect its efficacy in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth and tumor cell proliferation without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including emesis and central nervous system side effects. The threshold for these adverse effects varies among different animal models, and careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis and mitochondrial function. By inhibiting peptide deformylase, this compound affects the N-terminal methionine excision pathway, which is essential for protein maturation. In mitochondria, this compound’s inhibition of peptide deformylase disrupts mitochondrial protein synthesis, leading to mitochondrial dysfunction and apoptosis. These effects on metabolic pathways highlight this compound’s potential as an antibacterial and anticancer agent .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In bacterial cells, this compound is taken up and localized to the cytoplasm, where it interacts with peptide deformylase. In human cells, this compound is distributed to the mitochondria, where it inhibits mitochondrial peptide deformylase. The compound’s transport and distribution are crucial for its efficacy, as they determine its localization and accumulation within target cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria in human cells. The compound targets mitochondrial peptide deformylase, leading to mitochondrial dysfunction and apoptosis. This compound’s localization to the mitochondria is facilitated by its structure, which allows it to interact with mitochondrial enzymes and proteins. This subcellular localization is essential for this compound’s activity and its effects on cellular function .
Vorbereitungsmethoden
Actinonin is a naturally occurring hydroxamic acid isolated from species of actinomycetes . The synthetic routes for this compound involve the isolation of pseudopeptidic compounds from a Streptomyces sp. culture . Industrial production methods typically involve fermentation processes using actinomycetes, followed by extraction and purification of the compound .
Analyse Chemischer Reaktionen
Actinonin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxamsäuregruppe in this compound modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxamsäuregruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Actinonin ist unter den Hydroxamsäuren einzigartig aufgrund seiner starken Hemmung der Peptiddeformylase. Ähnliche Verbindungen umfassen:
Trichostatin A: Ein antifungales Antibiotikum, das ebenfalls eine Hydroxamsäuregruppe enthält und Histondeacetylase hemmt.
Sch 382582 und Sch 382583: Pseudopeptidische Verbindungen, die aus Streptomyces sp. isoliert wurden
Vorinostat: Ein Histondeacetylase-Inhibitor, der in der Onkologie verwendet wird.
Die Einzigartigkeit von this compound liegt in seiner doppelten Hemmung der Peptiddeformylase und der Leucinaminopeptidase, was es zu einer vielseitigen Verbindung für die antibakterielle und Antikrebsforschung macht .
Eigenschaften
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATMLVMSFZBN-VYDXJSESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928580 | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13434-13-4 | |
Record name | Actinonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13434-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Actinonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Formyl-Hydroxy-Amino)-Methyl]-Heptanoic Acid [1-(2-Hydroxymethyl-Pyrrolidine-1-Carbonyl)-2-Methyl-Propyl]-Amide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACTINONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18SPA8N0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of actinonin?
A1: this compound primarily targets peptide deformylase (PDF) [, , , , , , , , ], an essential bacterial metalloenzyme responsible for removing the N-formyl group from nascent polypeptides, a crucial step in bacterial protein maturation [, , , ].
Q2: How does this compound interact with PDF?
A2: this compound exerts its inhibitory effect by binding to the metal ion in the active site of PDF [, , , , , , , , ]. The hydroxamate group of this compound acts as a bidentate chelator, interacting with the metal ion and forming a stable complex, thus blocking the enzyme's activity [, , , , , ].
Q3: What are the downstream consequences of PDF inhibition by this compound?
A3: Inhibition of PDF by this compound disrupts bacterial protein synthesis, ultimately leading to growth arrest or cell death [, , , , , ]. This bacteriostatic effect makes this compound a promising lead compound for the development of new antibiotics [, , ].
Q4: Does this compound target any other enzymes besides PDF?
A4: While PDF is the primary target, research suggests that this compound can inhibit other metalloproteases, such as aminopeptidase N (APN/CD13) [, , , , , , ] and meprin A [, , , ]. This broader inhibitory profile contributes to this compound's diverse biological activities, including anti-cancer and anti-inflammatory effects [, , , , , , , , , ].
Q5: How does this compound affect the innate immune response?
A5: Subinhibitory concentrations of this compound can stimulate the innate immune response by increasing the release of neutrophil-activating peptides from bacteria []. These peptides activate neutrophils through formyl peptide receptors (FPR), leading to enhanced immune cell recruitment and antimicrobial activity [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C27H44N4O9, and its molecular weight is 572.66 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research excerpts do not delve into detailed spectroscopic characterization, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound [, ].
Q8: How does the structure of this compound contribute to its inhibitory activity?
A8: this compound's structure, particularly the hydroxamic acid moiety and the N-alkyl substituent, plays a crucial role in its inhibitory potency [, , ]. The hydroxamic acid group is essential for metal chelation and binding to the active site of target enzymes [, ]. The length and nature of the N-alkyl substituent influence the binding affinity, with longer chains generally enhancing activity up to a certain limit [].
Q9: Have any structural modifications of this compound been explored?
A9: Researchers have synthesized numerous this compound derivatives to improve its efficacy and pharmacokinetic properties [, , , , ]. Modifications have focused on the N-alkyl substituent, the peptide backbone, and the introduction of various functional groups [, , , , ]. For instance, incorporating substituted phenyl moieties has yielded derivatives with enhanced anti-proliferative activity against cancer cell lines [].
Q10: Are there any formulation strategies to improve this compound's stability or bioavailability?
A11: While the excerpts lack specific details on this compound's formulation, researchers often explore various strategies to enhance the stability and bioavailability of drug candidates. These include nanoencapsulation, as demonstrated by the development of human serum albumin nanoparticles encapsulating this compound, which showed promising therapeutic potential in a murine model of lung adenocarcinoma [].
Q11: Have computational methods been employed in this compound research?
A12: Yes, computational chemistry plays a significant role in understanding this compound's interactions with its targets and designing more potent derivatives [, , ]. Molecular docking studies help predict the binding modes of this compound and its analogs with enzymes like PDF [, , ]. These models provide insights into the key structural features responsible for inhibitory activity, guiding the development of novel inhibitors [, , ].
Q12: Have any QSAR models been developed for this compound and its derivatives?
A13: QSAR (Quantitative Structure-Activity Relationship) models have been developed for this compound derivatives to correlate their structural features with anticancer activity []. These models help predict the potency of new analogs and guide the design of more effective HsPDF inhibitors [].
Q13: Have any resistance mechanisms against this compound been identified?
A14: A significant resistance mechanism against this compound involves mutations in the fmt gene, which encodes formyltransferase [, , ]. These mutations can reduce the bacteria's dependence on the PDF-catalyzed deformylation pathway, conferring resistance to this compound [, , ].
Q14: Is there any cross-resistance between this compound and other antibiotics?
A15: Studies on Staphylococcus aureus mutants resistant to this compound showed no cross-resistance to other classes of antibiotics []. This finding suggests that this compound targets a distinct pathway and might be effective against multidrug-resistant strains [].
Q15: What are the potential applications of this compound?
A16: this compound holds promise as a lead compound for developing novel antibacterial agents, particularly against multidrug-resistant strains [, , ]. Additionally, its inhibitory activity against other metalloproteases makes it relevant for developing treatments for cancer, inflammation, and other diseases [, , , , , , , , , ].
Q16: What are the challenges and future directions in this compound research?
A17: Further research is crucial to address challenges such as improving this compound's pharmacokinetic properties, overcoming resistance mechanisms, and minimizing potential off-target effects [, , ]. Exploring novel delivery systems, developing more potent and selective analogs, and elucidating its interactions with drug transporters and metabolizing enzymes are key areas for future investigation [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.